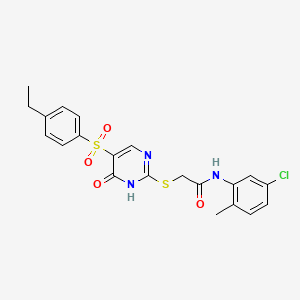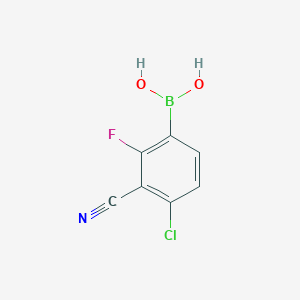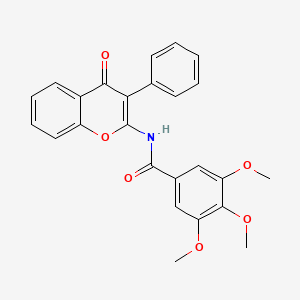![molecular formula C9H18ClNO3S B2484622 4-Amino-9-oxa-1-thiaspiro[5.5]undecane 1,1-dioxide hydrochloride CAS No. 2219418-85-4](/img/structure/B2484622.png)
4-Amino-9-oxa-1-thiaspiro[5.5]undecane 1,1-dioxide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-9-oxa-1-thiaspiro[5.5]undecane 1,1-dioxide hydrochloride is a useful research compound. Its molecular formula is C9H18ClNO3S and its molecular weight is 255.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Stereoelectronic Effects in Spiro Compounds
- Compounds like 1,7-Dithiaspiro[5.5]undecane and 1-oxa-7-thiaspiro[5.5]undecane are excellent systems to study stereoelectronic effects, such as anomeric and exo-anomeric effects, in monothio and dithioacetal functions (Deslongchamps et al., 1981).
Synthesis of Spirocyclic Compounds
- New methods for synthesizing spirocyclization compounds, including 1,7-dioxaspiro[5.5]undecanes and 1-oxa-7-thiaspiro[5.5]undecanes, have been developed, offering new pathways for creating similar compounds (Hui-Chang Lin et al., 2010).
Conversion to Oxime Derivatives
- Research on the conversion of ketones of heterocyclic spiro compounds with barbituric acid moieties into oxime derivatives highlights the chemical versatility and potential applications in various synthetic processes (Mahbubur Rahman et al., 2013).
Chiral Syntheses from D-fructose
- The chiral synthesis of compounds like (R)-1,4,7,10-tetraoxaspiro[5.5]undecane and related compounds from D-fructose demonstrates the potential for producing optically active spiro compounds, which could be applied to similar structures (J. C. Chan et al., 1982).
Antimicrobial Agents Synthesis
- Novel sulfur-containing spiro compounds, such as 7,11-diaryl-9-thia-2,4-diazaspiro[5,5] undecane-1,3,5-trione 9,9-dioxides, have been prepared and could inform the synthesis of related compounds with potential antimicrobial applications (D. B. Reddy et al., 1993).
Synthesis of Spirodioxanes, Oxathianes, and Morpholines
- An efficient route to spirodioxanes, oxathianes, and morpholines, including 10-aza-4-thia-1,7-dioxaspiro[5.5]undecanes, has been developed, providing insights into the synthesis of complex spiro compounds (Marlène Goubert et al., 2009).
Discovery of Soluble Epoxide Hydrolase Inhibitors
- 1-Oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas have been identified as potent soluble epoxide hydrolase inhibitors, suggesting potential therapeutic applications for similar spiro compounds (Y. Kato et al., 2014).
Exploring Antibacterial Agents
- The exploration of spirocyclic derivatives of ciprofloxacin, which includes compounds related to 1-oxa-9-azaspiro[5.5]undecane, highlights the potential for creating new antibacterial agents (A. Lukin et al., 2022).
Safety and Hazards
Properties
IUPAC Name |
1,1-dioxo-9-oxa-1λ6-thiaspiro[5.5]undecan-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3S.ClH/c10-8-1-6-14(11,12)9(7-8)2-4-13-5-3-9;/h8H,1-7,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUVWUFBFXKFKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2(CCOCC2)CC1N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-chlorophenoxy)-2-methyl-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2484541.png)
![2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxy-N,N-dimethyl-4-pyrimidinamine](/img/structure/B2484542.png)


![5-((3-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2484548.png)

![9-(4-ethoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2484551.png)
![9-(4-bromophenyl)-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2484553.png)
![[(2-Nitrophenyl)sulfonyl]acetonitrile](/img/structure/B2484554.png)

![[2-(2-Methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2484556.png)
![2-[(3-chlorobenzyl)sulfanyl]-1-(4-chlorophenyl)-1-ethanone O-methyloxime](/img/structure/B2484558.png)


